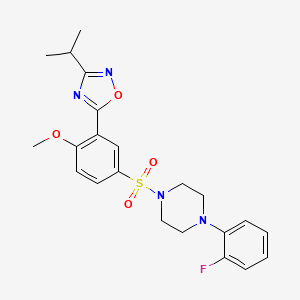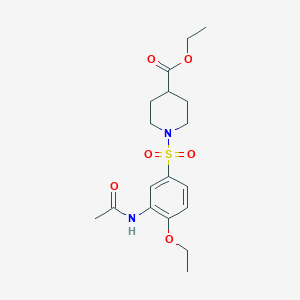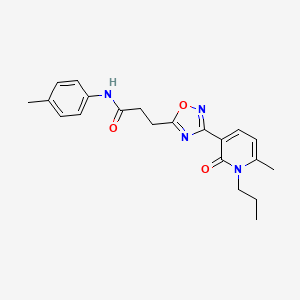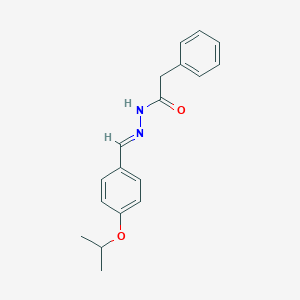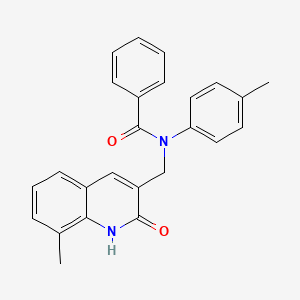
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based antitumor agents and has shown promising results in preclinical studies as a potential anticancer drug.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to have minimal toxicity in normal cells and tissues, which is a desirable property for anticancer drugs. It has also been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments include its potency and selectivity towards cancer cells, minimal toxicity in normal cells, and anti-angiogenic effects. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One possible direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to optimize the formulation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves a series of chemical reactions starting with the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate to form the intermediate product. This intermediate is then reacted with benzoyl chloride to obtain the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-11-13-22(14-12-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-18(2)23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLHXCXUBPBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)
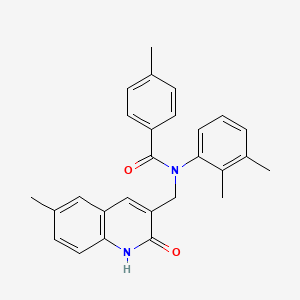
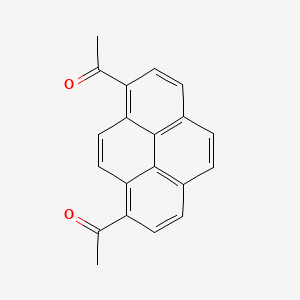
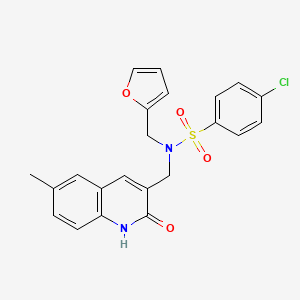
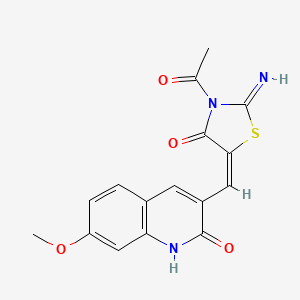
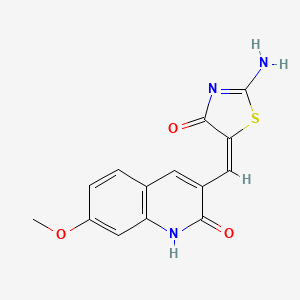
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
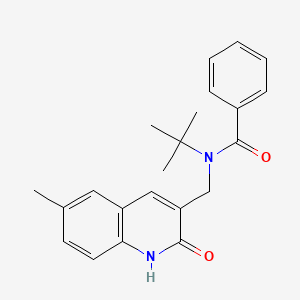
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
